molecular formula C17H19NO2 B14127907 4-(4-Phenoxyphenyl)-4-piperidinol CAS No. 202716-34-5

4-(4-Phenoxyphenyl)-4-piperidinol

Cat. No.: B14127907
CAS No.: 202716-34-5
M. Wt: 269.34 g/mol
InChI Key: TZTFEKDXABTOAY-UHFFFAOYSA-N
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Description

4-(4-Phenoxyphenyl)-4-piperidinol is an organic compound characterized by a phenoxyphenyl group attached to a piperidinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenoxyphenyl)-4-piperidinol typically involves the reaction of 4-phenoxyphenyl magnesium bromide with piperidone under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve a semi-continuous or fully continuous process. This includes the diazotization of corresponding anilines followed by decomposition of the diazonium salts with sulfuric acid . The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Phenoxyphenyl)-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(4-Phenoxyphenyl)-4-piperidinol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Phenoxyphenyl)-4-piperidinol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

  • 4-Phenoxyphenol
  • 4-(4-Phenoxyphenyl)ethanol
  • 4-(4-Phenoxyphenyl)piperidine

Comparison: 4-(4-Phenoxyphenyl)-4-piperidinol is unique due to the presence of both a phenoxyphenyl group and a piperidinol moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

202716-34-5

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-(4-phenoxyphenyl)piperidin-4-ol

InChI

InChI=1S/C17H19NO2/c19-17(10-12-18-13-11-17)14-6-8-16(9-7-14)20-15-4-2-1-3-5-15/h1-9,18-19H,10-13H2

InChI Key

TZTFEKDXABTOAY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)OC3=CC=CC=C3)O

Origin of Product

United States

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